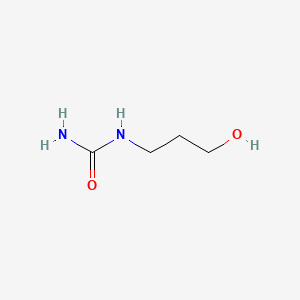
4-ブロモ-4'-ヒドロキシビフェニル
概要
説明
4-Bromo-4'-hydroxybiphenyl (4-BBr) is a synthetic organic compound belonging to the family of brominated aromatic hydrocarbons. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 234.11 g/mol. 4-BBr is widely used in a variety of scientific and industrial applications, due to its unique physical and chemical properties. It is used as a flame retardant, a UV absorber, and a catalyst in organic synthesis. In addition, 4-BBr is also used in the production of polymers and plastics, as well as in the manufacture of dyes and pigments.
科学的研究の応用
有機合成中間体
4-ブロモ-4'-ヒドロキシビフェニル: は有機合成において重要な中間体として役立ちます。触媒反応によりさまざまなビフェニル化合物の調製に使用されます。 例えば、ビニル化反応により4-(4-ヒドロキシフェニル)シンナメートエチルが生成され、これは有機材料や医薬品に潜在的な用途を持つ化合物です .
液晶開発
この化合物は液晶の開発に使用されます。 その構造的特性により、電子機器のディスプレイに不可欠な液晶材料の合成における成分となりえます .
ナノコンポジットデンドリマー
研究者は4-ブロモ-4'-ヒドロキシビフェニルをナノコンポジットデンドリマーの合成に使用しています。 これらは、薬物送達、センサー、その他のナノテクノロジー分野に潜在的な用途を持つ、高度に分岐した星型ポリマーです .
Safety and Hazards
作用機序
Target of Action
4-Bromo-4’-hydroxybiphenyl, also known as 4-(4-Bromophenyl)phenol, is primarily used as a starting material in various chemical reactions . The primary targets of this compound are the reactants it interacts with during these chemical processes.
Mode of Action
The compound interacts with its targets through a process known as vinylation . In this process, 4-Bromo-4’-hydroxybiphenyl and ethyl acrylate are reacted using a palladium (II) acetate/triphenylphosphine (Pd(OAc)2/PPh3) catalyst .
Biochemical Pathways
The vinylation of 4-Bromo-4’-hydroxybiphenyl leads to the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate as the main product . 4-hydroxybiphenyl and ethyl cinnamate are also formed as side products . These products can then participate in further reactions, affecting various biochemical pathways.
Result of Action
The primary result of the action of 4-Bromo-4’-hydroxybiphenyl is the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate . This compound, along with the side products, can then participate in further reactions, leading to various molecular and cellular effects.
Action Environment
The action of 4-Bromo-4’-hydroxybiphenyl can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the efficiency of the vinylation process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture.
生化学分析
Biochemical Properties
4-Bromo-4’-hydroxybiphenyl plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo vinylation reactions using catalysts such as Pd(OAc)2/PPh3, resulting in the formation of ethyl 4-(4’-hydroxyphenyl)cinnamate . This compound can also interact with cytochrome P-450-dependent monooxygenases, which are involved in its metabolism . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
4-Bromo-4’-hydroxybiphenyl has been studied for its effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P-450 enzymes can lead to the formation of reactive metabolites that may affect cellular function . Additionally, its ability to undergo vinylation reactions suggests potential impacts on cellular pathways involving phenolic compounds .
Molecular Mechanism
The molecular mechanism of 4-Bromo-4’-hydroxybiphenyl involves its interactions with various biomolecules. The compound can bind to enzymes such as cytochrome P-450, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and the production of reactive metabolites. Additionally, the compound’s ability to undergo vinylation reactions highlights its potential to form covalent bonds with other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-hydroxybiphenyl can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Bromo-4’-hydroxybiphenyl can form stable self-assembled structures through intermolecular hydrogen and halogen bonds . Exposure to UV light can lead to the formation of biphenyl biradicals, indicating potential degradation pathways . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-hydroxybiphenyl can vary with different dosages in animal models. Studies have shown that the compound can interact with cytochrome P-450 enzymes, leading to the formation of reactive metabolites . At higher doses, these metabolites may cause toxic or adverse effects. It is important to determine the threshold doses that result in beneficial versus harmful effects to ensure safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
4-Bromo-4’-hydroxybiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive metabolites. The compound’s ability to undergo vinylation reactions also suggests its involvement in pathways related to phenolic compounds . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Bromo-4’-hydroxybiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in methanol and partial solubility in water suggest that it can be transported through aqueous environments . Additionally, its ability to form self-assembled structures through intermolecular hydrogen and halogen bonds may affect its localization and accumulation within cells .
Subcellular Localization
4-Bromo-4’-hydroxybiphenyl’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to form stable self-assembled structures suggests that it may localize to specific compartments or organelles within the cell . Additionally, its interactions with cytochrome P-450 enzymes indicate potential localization to the endoplasmic reticulum, where these enzymes are predominantly found . Understanding the subcellular localization of 4-Bromo-4’-hydroxybiphenyl is essential for elucidating its effects on cellular function.
特性
IUPAC Name |
4-(4-bromophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBXNBYMCVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183740 | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29558-77-8 | |
| Record name | 4-Bromo-4′-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-4'-hydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029558778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-4'-HYDROXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4M61S0BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

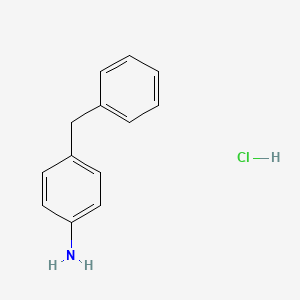
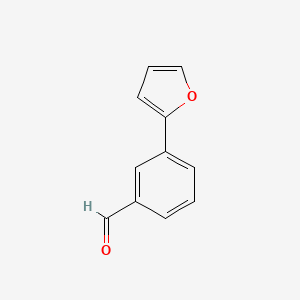


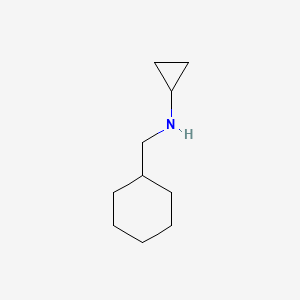
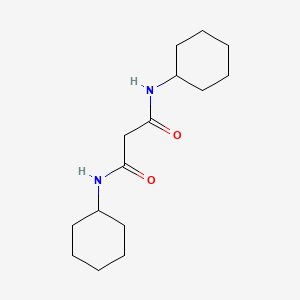
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
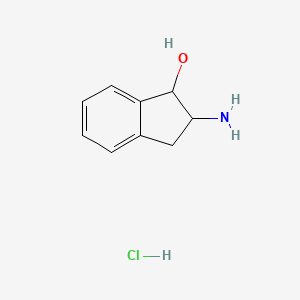

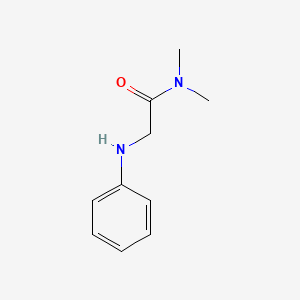
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

